molecular formula C9H8BrF2NO B8174657 3-Bromo-4,5-difluoro-N,N-dimethylbenzamide

3-Bromo-4,5-difluoro-N,N-dimethylbenzamide

Cat. No.: B8174657
M. Wt: 264.07 g/mol
InChI Key: MXNLUIQMBREQSL-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H8BrF2NO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a dimethylamino group attached to the amide nitrogen

Properties

IUPAC Name

3-bromo-4,5-difluoro-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-13(2)9(14)5-3-6(10)8(12)7(11)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLUIQMBREQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C(=C1)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-difluoro-N,N-dimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atoms are introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated and fluorinated benzoyl chloride with dimethylamine (NH(CH3)2) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the amide group or the substituents on the benzene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce the corresponding carboxylic acid and dimethylamine.

Scientific Research Applications

3-Bromo-4,5-difluoro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluoro-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Another brominated and fluorinated benzene derivative with different substituents.

    N,N-Dimethyl 4-bromo-3-methoxybenzamide: A similar compound with a methoxy group instead of fluorine atoms.

Uniqueness

3-Bromo-4,5-difluoro-N,N-dimethylbenzamide is unique due to the specific combination of bromine, fluorine, and dimethylamino substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

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